molecular formula C15H16N2O B5847443 3,5-dimethyl-N-(6-methylpyridin-2-yl)benzamide

3,5-dimethyl-N-(6-methylpyridin-2-yl)benzamide

Cat. No.: B5847443
M. Wt: 240.30 g/mol
InChI Key: SYUCHDWFOJXAFE-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(6-methylpyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with methyl groups at the 3 and 5 positions, and a pyridinyl group at the 6 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(6-methylpyridin-2-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethylbenzoic acid and 6-methyl-2-aminopyridine.

    Amide Bond Formation: The carboxylic acid group of 3,5-dimethylbenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The activated acid then reacts with 6-methyl-2-aminopyridine to form the desired benzamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(6-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used under anhydrous conditions.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 3,5-dimethylbenzoic acid or 3,5-dimethylbenzaldehyde.

    Reduction: Formation of 3,5-dimethyl-N-(6-methylpyridin-2-yl)benzylamine.

    Substitution: Formation of halogenated derivatives such as 3,5-dimethyl-4-bromo-N-(6-methylpyridin-2-yl)benzamide.

Scientific Research Applications

3,5-dimethyl-N-(6-methylpyridin-2-yl)benzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may serve as a probe for studying biological processes involving amide-containing compounds.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(6-methylpyridin-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methylpyridin-2-yl)benzamide: Lacks the methyl groups at the 3 and 5 positions on the benzene ring.

    3,5-dimethylbenzamide: Lacks the pyridinyl group at the 6 position.

    6-methyl-2-aminopyridine: Lacks the benzamide core.

Uniqueness

3,5-dimethyl-N-(6-methylpyridin-2-yl)benzamide is unique due to the presence of both the 3,5-dimethylbenzamide core and the 6-methylpyridinyl group. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3,5-dimethyl-N-(6-methylpyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10-7-11(2)9-13(8-10)15(18)17-14-6-4-5-12(3)16-14/h4-9H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUCHDWFOJXAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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